(3S,4R)-Tofacitinib
Overview
Description
(3S,4R)-Tofacitinib is a chiral compound that belongs to the class of Janus kinase inhibitors. It is primarily used in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. The compound works by inhibiting the activity of Janus kinase enzymes, which play a crucial role in the signaling pathways of various cytokines and growth factors involved in inflammation and immune response.
Mechanism of Action
Target of Action
(3S,4R)-Tofacitinib is a selective inhibitor of the Janus kinase (JAK) family . The primary targets of this compound are the JAK enzymes, which play a crucial role in the signaling pathways of a variety of cytokines and growth factors .
Mode of Action
The compound interacts with its targets by inhibiting the phosphorylation of downstream effector proteins . This inhibition consequently disrupts cytokine signaling for key pathways involved in inflammatory diseases . It has been observed that this compound more potently inhibits JAK1 than other JAK isoforms .
Biochemical Pathways
The JAK-STAT (Janus kinase–signal transducers and activators of transcription) pathway is a key pathway affected by this compound . This pathway is involved in the pathogenesis of several chronic and progressive immune-mediated inflammatory diseases .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are yet to be fully characterized. Similar compounds like upadacitinib have been characterized in many clinical trials . These trials have demonstrated the pharmacokinetics, pharmacodynamics, efficacy, and safety of such compounds .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of inflammatory responses. By disrupting the JAK-STAT signaling pathway, the compound can potentially alleviate symptoms associated with chronic inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R)-Tofacitinib involves multiple steps, starting from commercially available starting materials. One of the key steps in the synthesis is the formation of the pyrrolidine ring, which is achieved through a series of reactions including ring-closing metathesis and lipase-mediated kinetic resolution . The final product is obtained through purification and crystallization processes.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: (3S,4R)-Tofacitinib undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying biological activities.
Reduction: Reduction reactions can be used to modify the functional groups in the compound, leading to the formation of new analogs.
Substitution: Substitution reactions, such as nucleophilic substitution, can be employed to introduce different substituents into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used under conditions such as reflux or room temperature.
Major Products Formed: The major products formed from these reactions include various analogs and derivatives of this compound, which may exhibit different pharmacological properties .
Scientific Research Applications
(3S,4R)-Tofacitinib has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of chiral synthesis and asymmetric catalysis.
Biology: The compound is used to investigate the role of Janus kinase enzymes in cellular signaling and immune response.
Medicine: this compound is extensively studied for its therapeutic potential in treating autoimmune diseases and inflammatory conditions.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes .
Comparison with Similar Compounds
Upadacitinib: Another Janus kinase inhibitor with a similar mechanism of action but different chemical structure.
Baricitinib: A Janus kinase inhibitor used in the treatment of rheumatoid arthritis, with a different selectivity profile compared to (3S,4R)-Tofacitinib.
Ruxolitinib: A Janus kinase inhibitor used primarily in the treatment of myelofibrosis and polycythemia vera.
Uniqueness: this compound is unique in its specific inhibition of Janus kinase 1 and Janus kinase 3, which makes it particularly effective in treating autoimmune diseases. Its chiral nature also contributes to its selectivity and potency .
Properties
IUPAC Name |
3-[(3S,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)/t11-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLAWZDWDVHWOW-DGCLKSJQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(C[C@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433459 | |
Record name | (3S,4R)-Tofacitinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092578-48-7 | |
Record name | (3S,4R)-4-Methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-β-oxo-1-piperidinepropanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092578-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Epitofacitinib, (3S,4R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092578487 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3S,4R)-Tofacitinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EPITOFACITINIB, (3S,4R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2E2X7QH4A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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